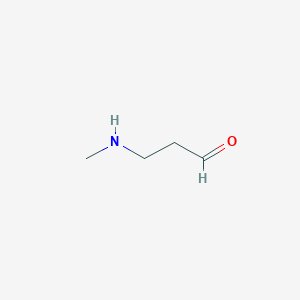
3-(methylamino)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylamino)propanal is an organic compound with the molecular formula C4H9NO. It is a derivative of propionaldehyde, where a methylamine group is attached to the third carbon atom. This compound is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(methylamino)propanal can be synthesized through several methods. One common method involves the reaction of propionaldehyde with methylamine under controlled conditions. The reaction typically takes place in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures. This process results in the formation of this compound along with water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(methylamino)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Methylaminopropionic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-Methylaminopropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methylaminopropionic acid.
Reduction: 3-Methylaminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(methylamino)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(methylamino)propanal involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It can also form Schiff bases with primary amines, which are important intermediates in many biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionaldehyde: A simpler aldehyde with the formula C3H6O.
3-Methylaminopropionic acid: An oxidized form of 3-(methylamino)propanal.
3-Methylaminopropanol: A reduced form of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form Schiff bases and act as a nucleophile makes it a valuable intermediate in organic synthesis and biochemical research.
Eigenschaften
Molekularformel |
C4H9NO |
|---|---|
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
3-(methylamino)propanal |
InChI |
InChI=1S/C4H9NO/c1-5-3-2-4-6/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
AAOIVJJZEDSKPA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















